6-Methyl-2-pyridinemethanol

説明

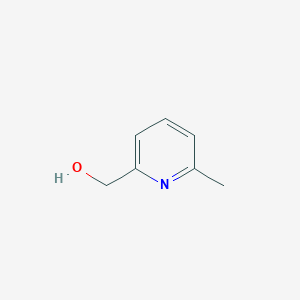

Structure

3D Structure

特性

IUPAC Name |

(6-methylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-3-2-4-7(5-9)8-6/h2-4,9H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVBSBMJQUMAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90149952 | |

| Record name | 6-Methyl-2-pyridylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; mp = 32-34 deg C; [Alfa Aesar MSDS] | |

| Record name | 6-Methyl-2-pyridinemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20123 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1122-71-0 | |

| Record name | 6-Methyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-2-pyridylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1122-71-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Methyl-2-pyridylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90149952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-2-pyridylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 6-Methyl-2-pyridinemethanol

Oxidation-Based Syntheses (e.g., from 2,6-Dimethylpyridine)

The selective oxidation of one methyl group of 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine) presents a direct route to this compound. Achieving high selectivity is crucial to avoid the over-oxidation to the corresponding aldehyde, carboxylic acid, or the oxidation of both methyl groups. google.com

One patented method involves the use of tungsten oxide as a catalyst in the presence of hydrogen peroxide and acetic anhydride (B1165640). google.com This process leads to the formation of 6-methyl-2-pyridine carboxylic acid ethyl ester through rearrangement, which is then hydrolyzed to yield this compound. google.com This approach is reported to have high selectivity, few byproducts, and high product yield under mild reaction conditions, making it suitable for industrial production. google.com The reaction yields have been reported to be as high as 94%, with a selectivity of up to 95.2%. google.com

Another approach involves the use of 2,6-lutidine 1-oxide, which upon reaction with acetic anhydride, can afford this compound. researchgate.net Gold palladium catalysts have been explored for the oxidation of 2,6-lutidine; however, they were found to be poisoned by the substrate. cardiff.ac.uk

| Oxidizing Agent/Catalyst | Co-reagents/Solvents | Intermediate(s) | Reported Yield/Selectivity | Reference |

|---|---|---|---|---|

| Tungsten oxide / Hydrogen peroxide | Glacial acetic acid, Acetic anhydride | 6-methyl-2-pyridine carboxylic acid ethyl ester | Yield: 94%, Selectivity: 95.2% | google.com |

| Acetic anhydride | 2,6-lutidine 1-oxide | Not specified | Not specified | researchgate.net |

| Gold palladium catalyst | Oxygen | None (catalyst poisoning) | Not applicable | cardiff.ac.uk |

Multi-Step Approaches (e.g., via 2-Picoline intermediates)

Multi-step syntheses starting from 2-picoline (2-methylpyridine) offer an alternative route. A common strategy involves the N-oxidation of 2-picoline to form 2-picoline N-oxide. google.com This intermediate can then be reacted with acetic anhydride to produce acetic acid-2-pyridine methyl ester, which upon hydrolysis yields 2-pyridinemethanol (B130429). google.com While this produces the parent alcohol, similar principles can be adapted for the synthesis of the 6-methyl derivative.

Another multi-step approach starts with 2-picoline-1-oxide, which can be converted to 1-methoxy-2-methylpyridinium methyl sulfate (B86663) using dimethyl sulfate. orgsyn.org Subsequent reaction with a cyanide source can introduce a cyano group, which can then be further manipulated. While not a direct synthesis of this compound, these intermediates are valuable for creating a variety of substituted pyridines.

Biocatalytic Synthesis (e.g., whole-cell systems)

Biocatalysis has emerged as a green and efficient alternative for the synthesis of this compound. Whole-cell systems, particularly those using recombinant Escherichia coli, have been successfully employed. rsc.org These systems often utilize monooxygenase enzymes, such as xylene monooxygenase (XMO) from Pseudomonas putida, to catalyze the selective hydroxylation of the methyl group of 2,6-lutidine. rsc.org

The biocatalytic process typically involves the sequential oxidation of 2,6-lutidine to this compound. rsc.org The reaction can proceed further to form 6-methyl-2-pyridinecarbaldehyde and 6-methyl-2-pyridinecarboxylic acid as byproducts. rsc.org However, process control can minimize the formation of these side products. In some engineered systems, the process can be designed for the production of 2,6-bis(hydroxymethyl)pyridine, where this compound is a key intermediate. rsc.orgrsc.org These biocatalytic routes are advantageous due to their high selectivity and operation under mild, environmentally friendly conditions. rsc.orgrsc.org

| Biocatalyst | Substrate | Key Enzyme | Observed Products | Reference |

|---|---|---|---|---|

| Recombinant Escherichia coli | 2,6-Lutidine | Xylene Monooxygenase (XMO) | This compound, 6-methyl-2-pyridinecarbaldehyde, 6-methyl-2-pyridinecarboxylic acid | rsc.org |

| Whole cells of Candida parapsilosis | (RS)-α-methyl-4-pyridinemethanol | Oxidoreductase | (R)-α-methyl-4-pyridinemethanol | researchgate.net |

Functional Group Transformations and Derivatization

Oxidation Reactions (e.g., to aldehydes, carboxylic acids)

The hydroxymethyl group of this compound can be readily oxidized to form the corresponding aldehyde (6-methyl-2-pyridinecarboxaldehyde) and carboxylic acid (6-methyl-2-pyridinecarboxylic acid). aub.edu.lb

Various oxidizing agents can be employed for this transformation. Manganese dioxide is a mild and selective reagent for oxidizing heterocyclic alcohols to their corresponding aldehydes. aub.edu.lb The oxidation of 3-hydroxy-6-methyl-2-pyridinemethanol by chromium(VI) in an acidic medium has been studied, with the products being the coordinated aldehyde and carboxylic acid. icm.edu.plresearchgate.net Additionally, a process using a 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) derivative in the presence of a hypohalogenous acid salt and a base has been patented for the selective oxidation of hydroxymethyl groups on heterocyclic rings to aldehydes. google.com The aerobic oxidation of methylpyridines to pyridinecarboxylic acids can be catalyzed by N-hydroxyphthalimide (NHPI) in the presence of cobalt and manganese salts. researchgate.net

Reduction Reactions (e.g., of the pyridine (B92270) ring)

The pyridine ring of this compound is susceptible to reduction, though this transformation is less commonly explored compared to the oxidation of the hydroxymethyl group. The reduction of pyridine derivatives can be achieved using various reducing agents. For instance, nickel-aluminum alloy in a dilute base is effective for reducing pyridines to the corresponding piperidines. researchgate.net Another method involves the use of zinc and formic acid, which has been shown to be a more powerful reducing system than zinc and acetic acid for some pyridine derivatives. researchgate.net These methods would be expected to reduce the pyridine ring of this compound to yield (6-methylpiperidin-2-yl)methanol.

Substitution Reactions (e.g., involving hydroxyl groups)

The hydroxyl group of this compound is a key functional group that readily participates in substitution reactions. This reactivity allows for the introduction of various other functional groups, making it a valuable intermediate in organic synthesis. The hydroxyl group can be replaced by halides or amines, for example.

One common transformation is the conversion of the alcohol to a halide. For instance, treatment of this compound with tosyl chloride (TsCl) can lead to the formation of the corresponding chloride under certain conditions. This reaction is influenced by the electronic properties of the pyridine ring. The electron-donating effect of the methyl group at the 6-position can offset the electron-withdrawing effect of the nitrogen atom in the pyridine ring. This electronic balance can make the initially formed tosylate intermediate susceptible to nucleophilic attack by chloride ions present in the reaction mixture, resulting in the chlorinated product.

The substitution of the hydroxyl group is a fundamental process for elaborating the structure of this compound, enabling its use as a building block for more complex molecules.

Esterification and Protective Group Strategies (e.g., silylation, tosylation)

The hydroxyl group of this compound can be readily converted into an ester. This esterification is a common strategy to modify the compound's properties or to introduce a leaving group for subsequent reactions. A prominent example is tosylation, the reaction with tosyl chloride (TsCl) in the presence of a base, to form 6-methyl-2-tosyloxymethylpyridine. Tosylates are excellent leaving groups, making them valuable intermediates for nucleophilic substitution reactions.

The outcome of the reaction with tosyl chloride can be either tosylation or chlorination, depending on the reaction conditions and the electronic nature of the pyridine ring. For this compound, the electron-donating methyl group stabilizes the molecule, favoring the formation of the tosylate, which is stable enough to be isolated. This is in contrast to other pyridinemethanols where the tosylate is more reactive and can be converted to the chloride in situ.

Protecting the hydroxyl group is another crucial strategy in the multi-step synthesis involving this compound. Silylation, the formation of a silyl (B83357) ether, is a common method to temporarily block the reactivity of the hydroxyl group while other transformations are carried out on the molecule. These protective groups can be removed under specific conditions to regenerate the alcohol.

| Reaction Type | Reagent | Product | Reference |

| Tosylation | Tosyl chloride (TsCl), Base | 6-Methyl-2-tosyloxymethylpyridine | |

| Chlorination (from tosylate) | Tosyl chloride (TsCl) | 2-(Chloromethyl)-6-methylpyridine |

Oligomerization and Polymerization Processes

Dimerization and Trimerization Reactions

This compound can undergo dimerization and trimerization reactions under specific conditions. A process has been developed to produce dimers, trimers, and even polymers from pyridinemethanol derivatives. For instance, the reaction of this compound with 2-pyridinemethanol at temperatures between 120 to 160°C can yield a dimeric product, [1-(6-methylpyridin-2-yl)-2-(pyridin-2'-yl)]ethene-1,2-diol. This reaction is carried out at atmospheric pressure for a duration of 5 to 24 hours.

The reaction between 2-pyridinecarboxaldehyde (B72084) and (6-methylpyridin-2-yl)methanol can lead to keto-enol compounds such as 2-hydroxy-1,2-bis(6-methyl-2-pyridyl)-1-ethanone and 2-hydroxy-1-(6-methyl-2-pyridyl)-2-(2-pyridyl)-1-ethanone. Subsequent treatment of these intermediates can yield dimeric products like 1,2-bis(6-methylpyridin-2-yl)ethane-1,2-dione and 1-(pyridin-2-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione, along with a smaller amount of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol.

Polymer Formation from Pyridinemethanol Derivatives

The principles of dimerization and trimerization can be extended to form polymers from pyridinemethanol derivatives. A process exists for producing polymers by reacting pyridinemethanol compounds. For example, reacting 2,6-pyridinedimethanol (B71991) with 2-pyridinemethanol can lead to the formation of polymeric structures. The resulting polymer may be 2,6-di[(pyridin-2'-il)ethene-1,2-diol]-COH=COH-NC₅H₅.

The vinyl group in derivatives like 4-ethenyl-2-pyridinemethanol allows for polymerization, often in copolymerization reactions with monomers such as styrene (B11656) or butadiene, to create materials with specific properties.

Mechanisms of Oligomerization (e.g., Benzoin-type condensation)

The oligomerization of pyridinemethanol derivatives can proceed through mechanisms analogous to benzoin (B196080) condensation. While classic benzoin condensation involves the reaction of two aldehydes, a similar pathway can be envisioned for the self-condensation of pyridinemethanol derivatives or their reaction with corresponding aldehydes.

A proposed process, termed the Percino-Chapela reaction, allows for the dimerization of pyridinic alcohols, such as this compound, to form ethenediol groups, -(HO)C=C(OH)-, avoiding the need for starting with aldehydes which are prone to oxidation. This one-step process is a key feature in forming these oligomers. In the reaction between 2-pyridinecarboxaldehyde and (6-methylpyridin-2-yl)methanol at high temperatures without a catalyst, an unstable intermediate, 2-hydroxy-1,2-(2-pyridyl)-1-ethanone, is formed. This can then lead to the formation of ethenediol products.

| Reactants | Product(s) | Reaction Type | Reference |

| This compound and 2-Pyridinemethanol | [1-(6-methylpyridin-2-yl)-2-(pyridin-2'-yl)]ethene-1,2-diol | Dimerization | |

| 2-Pyridinecarboxaldehyde and (6-Methylpyridin-2-yl)methanol | 2-Hydroxy-1,2-bis(6-methyl-2-pyridyl)-1-ethanone, 2-Hydroxy-1-(6-methyl-2-pyridyl)-2-(2-pyridyl)-1-ethanone | Dimerization | |

| 2,6-Pyridinedimethanol and 2-Pyridinemethanol | 2,6-di[(pyridin-2'-il)ethene-1,2-diol]-COH=COH-NC₅H₅ | Polymerization |

Coordination Chemistry and Metal Complexation Studies

Ligand Design and Coordination Modes

The design of ligands is a cornerstone of modern coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. 6-Methyl-2-pyridinemethanol serves as a valuable building block in this context, offering predictable yet adaptable coordination patterns.

The coordination of this compound is not limited to a simple mononuclear chelate. Depending on the reaction conditions and the metal ion involved, it can also act as a bridging ligand, connecting two or more metal centers. This bridging can occur through the oxygen atom of the hydroxymethyl group, leading to the formation of dinuclear or polynuclear complexes.

The versatility of this compound extends to its use as a foundational unit in the construction of more complex polydentate ligands. By chemically modifying the hydroxymethyl group or by linking multiple this compound units together, ligands with higher denticity and more elaborate architectures can be synthesized.

For instance, this compound can be converted into 6-methyl-2-chloromethylpyridine hydrochloride, which serves as a reactive intermediate for creating larger ligand systems. mdpi.comresearchgate.net One such example is the synthesis of 1,4-bis[(6-methyl)-(2-pyridinyl)methyl]piperazine, a tetradentate ligand designed to create a specific steric environment around a metal center. mdpi.com This ligand incorporates two this compound-derived arms attached to a piperazine (B1678402) core. mdpi.com

Another approach involves the synthesis of ligands like tris(6-methyl-2-pyridylmethyl)amine (Me3TPA), a tetradentate ligand that has been used to create mononuclear ruthenium complexes for studying water oxidation. researchgate.net These complex ligands, built upon the this compound framework, allow for fine-tuning of the electronic and steric properties of the coordination sphere, which is crucial for applications in catalysis and materials science.

Synthesis and Structural Elucidation of Metal Complexes

The coordination of this compound and its derivatives to various metal ions has led to a rich and diverse family of metal complexes. The structural elucidation of these complexes, primarily through single-crystal X-ray diffraction, has provided deep insights into their bonding, geometry, and potential applications.

In the realm of manganese coordination chemistry, this compound and similar 2-pyridyl alcohols have been instrumental in the synthesis of high-nuclearity clusters with interesting magnetic properties. While specific dicubanoid clusters solely using this compound are not extensively detailed in the provided search results, the analogous ligand α-methyl-2-pyridine-methanol (Hmpm) offers insight into the types of structures that can be formed. mdpi.com This ligand, which is structurally very similar, has been shown to form complex manganese clusters. mdpi.com

For example, the reaction of manganese salts with ligands of this type can lead to the formation of large clusters. One such cluster, MnII2MnIII16O14(O2CMe)18(hep)4(Hhep)2(H2O)22, incorporates related pyridyl alcohol ligands and showcases a complex core structure. mdpi.com These types of clusters are of significant interest due to their potential as single-molecule magnets (SMMs). mdpi.com The steric and electronic properties of the pyridyl alcohol ligand play a crucial role in directing the assembly of these intricate molecular architectures. mdpi.com

| Complex Formula | Ligand(s) | Structural Features | Reference |

|---|---|---|---|

| MnII2MnIII16O14(O2CMe)18(hep)4(Hhep)2(H2O)22 | Hhep (a 2-pyridyl alcohol derivative), Acetate (B1210297) | A {Mn18} cluster with a central {Mn4O6} unit linked to two {Mn7O9} units. | mdpi.com |

This compound and its derivatives readily form complexes with copper(II). A notable class of these are dinuclear copper(II) complexes where two copper centers are bridged by other ligands, such as acetate groups.

Research has described the synthesis and characterization of acetato-bridged dinuclear copper(II) complexes with Schiff base ligands derived from this compound precursors. researchgate.net For example, a ligand like 4-bromo-2-((6-methylpyridin-2-ylimino)methyl)phenol, when reacted with copper(II) acetate, forms a dinuclear complex with the general formula [Cu(L)(µ-O2C-CH3)]2. researchgate.netresearchgate.net In these structures, each copper ion is coordinated to the Schiff base ligand and bridged to the other copper ion by two acetate groups. researchgate.net These complexes often exhibit antiferromagnetic interactions between the two copper(II) centers. researchgate.netresearchgate.net

| Complex Formula | Ligand(s) | Bridging Group(s) | Magnetic Properties | Reference |

|---|---|---|---|---|

| [Cu(L)(µ-O2C-CH3)]2 (L = 4-bromo-2-((6-methylpyridin-2-ylimino)methyl)phenol) | 4-bromo-2-((6-methylpyridin-2-ylimino)methyl)phenol | Acetato | Antiferromagnetic | researchgate.netresearchgate.net |

This compound has also been employed in the synthesis of ruthenium complexes. The reaction of chloro-bridged iridium complexes with this compound can lead to the formation of iridium(I) complexes, suggesting similar reactivity with ruthenium precursors. nih.gov

More specifically, polydentate ligands incorporating the this compound moiety, such as tris(6-methyl-2-pyridylmethyl)amine (Me3TPA), have been used to synthesize mononuclear ruthenium complexes. researchgate.net These complexes are of interest for their potential catalytic activities, for instance, in water oxidation. researchgate.net The synthesis of such complexes often involves the reaction of the ligand with a suitable ruthenium precursor, such as a ruthenium(II) salt. The resulting complexes can then be characterized by various spectroscopic and electrochemical methods to elucidate their structure and reactivity. researchgate.net

Additionally, arene ruthenium complexes have been synthesized with 2-pyridinemethanol (B130429) as a ligand, resulting in piano-stool geometries. unine.ch These complexes have shown catalytic activity in hydrogenation reactions. unine.ch

| Complex Type | Ligand(s) | Potential Application | Reference |

|---|---|---|---|

| Mononuclear Ru complex | tris(6-methyl-2-pyridylmethyl)amine (Me3TPA) | Catalytic water oxidation | researchgate.net |

| Arene Ru oxinato complex | 2-pyridinemethanol | Catalytic hydrogenation | unine.ch |

Zinc(II) Complexes

The interaction of this compound with zinc(II), a d¹⁰ metal ion, is of interest for creating structurally diverse coordination compounds. Zinc(II) complexes are often studied for their structural attributes and potential applications in areas like catalysis and materials science, as the lack of d-d electronic transitions and paramagnetism simplifies structural and spectroscopic analysis.

In one notable example, the reaction of this compound (referred to as Hhmp) with zinc(II) and 1,4-benzenedicarboxylic acid (H₂bdc) resulted in the formation of a metal-organic framework (MOF), [Zn₂(bdc)(hmp)₂]n·DMF. researchgate.net In this structure, the this compound ligand is deprotonated, acting as an anionic hmp⁻ ligand, and coordinates to the Zn(II) centers. Such complexes demonstrate the ligand's ability to facilitate the assembly of complex, multi-component supramolecular structures. While detailed monomeric or simple dimeric zinc(II) complexes with only this compound are less commonly the focus of extensive studies, their behavior is often explored within the context of creating larger, functional materials. researchgate.netacs.org

Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and Metal-Organic Frameworks (MOFs) are extended structures wherein metal ions or clusters are linked by organic ligands. This compound has proven to be a valuable building block in the synthesis of these materials.

The combination of this ligand with polycarboxylate co-ligands is a fruitful strategy for generating novel MOFs. researchgate.net For instance, the solvothermal reaction involving this compound (Hhmp), 1,4-benzenedicarboxylic acid (H₂bdc), and zinc(II) nitrate (B79036) yielded a 3D MOF, formulated as [Zn₂(bdc)(hmp)₂]n·DMF. researchgate.net This framework is significant as it was one of the first MOFs reported based on the Hhmp ligand. It features an unprecedented 4,4,4-connected network topology. researchgate.net

Similarly, when combined with iron(II) and H₂bdc, it forms the 3D framework [Fe₃(bdc)₃(Hhmp)₂]n, which is based on a linear Fe(II)₃ secondary building unit (SBU). researchgate.net The ability of the ligand, in both its neutral and deprotonated forms, to bridge multiple metal centers is key to the formation of these extended, crystalline networks. universityofgalway.ie The choice of metal ion and co-ligand can direct the dimensionality and topology of the resulting framework, leading to structures with varied properties and potential applications. d-nb.inforesearchgate.net

Electronic and Magnetic Properties of Metal Complexes

When this compound coordinates to paramagnetic transition metal ions, the resulting complexes often exhibit interesting electronic and magnetic properties arising from the interactions between the metal d-orbitals and the ligand orbitals.

Spectroscopic Signatures of Metal-Ligand Interactions

The coordination of this compound to a metal center can be readily monitored using spectroscopic techniques such as FT-IR and UV-Vis spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows a characteristic O-H stretching band from the methanol (B129727) group. Upon coordination to a metal, this band may shift or broaden. More significantly, new bands appear in the far-IR region (typically below 600 cm⁻¹) corresponding to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations. These bands provide direct evidence of the metal-ligand bond formation. For example, in a series of dinuclear copper(II) complexes with pyridinemethanol ligands, Cu-N vibrations were observed in the range of 412-527 cm⁻¹, while Cu-O vibrations were seen around 419-486 cm⁻¹. ut.ac.ir

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide insight into the electronic transitions and the coordination geometry of the metal ion. For complexes with d⁹ ions like copper(II), a broad, weak absorption band is typically observed in the visible region (e.g., 645–770 nm), which is assigned to d-d transitions. ut.ac.irmdpi.com The position and intensity of this band are sensitive to the ligand field strength and the geometry around the Cu(II) ion. ut.ac.ir In addition to the d-d bands, more intense charge-transfer bands, often from the ligand to the metal (LMCT), can be observed in the UV region. ut.ac.ir

| Complex Type | Spectroscopic Technique | Observed Features | Assignment | Reference |

|---|---|---|---|---|

| Dinuclear Cu(II) Complexes | FT-IR | 412-527 cm⁻¹ | Cu-N stretching vibration | ut.ac.ir |

| Dinuclear Cu(II) Complexes | FT-IR | 419-486 cm⁻¹ | Cu-O stretching vibration | ut.ac.ir |

| Cu(II) Complexes | UV-Vis | 645-770 nm | d-d transitions | mdpi.com |

| Dinuclear Cu(II) Complexes | UV-Vis | ~680-890 nm | Ligand field transition | ut.ac.ir |

Magnetochemical Investigations (e.g., antiferromagnetic coupling)

The study of the magnetic properties of complexes containing this compound and paramagnetic metal ions provides information on the nature and magnitude of the magnetic exchange interactions between adjacent metal centers.

When two or more paramagnetic ions are bridged by ligands, their magnetic moments can couple either ferromagnetically (spins align parallel) or antiferromagnetically (spins align antiparallel). Antiferromagnetic coupling is frequently observed in polynuclear complexes where the deprotonated oxygen atom of the pyridinemethanol ligand acts as a bridge between two metal ions, providing an efficient superexchange pathway.

| Complex/Framework | Metal Ion(s) | Observed Magnetic Behavior | Reference |

|---|---|---|---|

| Dinuclear Complexes | Copper(II) | Antiferromagnetic interaction at room temperature | ut.ac.irrsc.org |

| [Fe₃(bdc)₃(Hhmp)₂]n | Iron(II) | Antiferromagnetic coupling between Fe(II) cations | researchgate.net |

| Octanuclear Cluster | Nickel(II) | Presence of both ferro- and antiferromagnetic exchange | rsc.org |

| [Mn₃(bdc)₃(H₂pdm)₂]n* | Manganese(II) | Antiferromagnetic interactions | d-nb.info |

Note: This framework contains the related ligand 2,6-pyridinedimethanol (B71991) (H₂pdm), illustrating a similar principle.

Catalytic Applications and Mechanistic Insights

Homogeneous Catalysis

In the realm of homogeneous catalysis, 6-Methyl-2-pyridinemethanol has been investigated for its utility in several advanced applications, including water oxidation electrocatalysis and as a precursor in the synthesis of organocatalysts.

Water Oxidation Electrocatalysis (e.g., Manganese-based systems)

The quest for efficient and sustainable energy sources has driven significant research into water oxidation catalysis, a critical step in water splitting. In this context, this compound has been employed as a chelating ligand in the synthesis of manganese-based molecular complexes that mimic the oxygen-evolving complex in photosystem II.

Researchers have successfully synthesized an octanuclear-dicubanoid manganese complex using this compound as a ligand. This complex, with the formula [Mn(II)6Mn(III)2(L2)4(O)2(OAc)10(HOMe/OH2)2]·3MeOH·MeCN, where HL2 is this compound, serves as a precursor for creating electrode-deposited films. These films are catalytically active for water oxidation electrocatalysis in basic aqueous solutions. The pyridinemethanol-based ligand helps to support the polynuclear and cubanoid structure of the manganese complex. The resulting manganese oxide films, derived from these molecular precursors, have demonstrated notable catalytic activity for water oxidation.

Lewis Base Organocatalysis

While direct applications of this compound as a Lewis base organocatalyst are not extensively documented, its oxidized form, 6-methyl-2-pyridinecarboxylic acid, is a known reactant in the synthesis of Lewis base organocatalysts. chemicalbook.com These catalysts are utilized in stereoselective hydrosilylation reactions. chemicalbook.com The nitrogen atom in the pyridine (B92270) ring of this compound possesses Lewis basicity, a fundamental property for organocatalysis. Lewis bases can catalyze reactions by activating electrophiles or nucleophiles. In the context of epoxide carbonation, for instance, Lewis bases like onium halide salts can act as nucleophiles to initiate the ring-opening of the epoxide, a key step in the catalytic cycle.

Photocatalytic Systems

In photocatalytic systems, this compound has been studied primarily as a substrate for oxidation reactions. For example, the photocatalytic oxidation of pyridinemethanol isomers to their corresponding aldehydes and carboxylic acids has been achieved using titanium dioxide (TiO2) as a photocatalyst in the presence of cupric ions under deaerated, acidic conditions. researchgate.net

However, the interaction of the pyridine nitrogen with the catalyst surface can be a double-edged sword. In some systems, such as those using gold-palladium (Au-Pd) supported nanoparticles for the oxidation of 3-pyridinemethanol, the nitrogen heteroatom can lead to catalyst poisoning due to strong interactions with the palladium. cardiff.ac.uk Despite this, in certain optimized conditions, Au-Pd catalysts have shown to be more active than their monometallic counterparts for pyridinemethanol oxidation, indicating a synergistic effect. cardiff.ac.uk

Biocatalysis and Enzyme-Assisted Transformations

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. This compound is a key intermediate in the biocatalytic production of valuable pyridine derivatives.

Whole-Cell Biocatalytic Systems for Pyridine Derivatives

A notable application of biocatalysis involving this compound is the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org This transformation is efficiently carried out using recombinant Escherichia coli whole cells as catalysts. rsc.org In this one-pot process, 2,6-lutidine is first oxidized to this compound, which is then further oxidized to form the final product, 2,6-bis(hydroxymethyl)pyridine. rsc.org This biocatalytic route is advantageous as it simplifies the synthesis process and avoids the use of harsh chemical reagents typically employed in multistep organic synthesis. rsc.org

The efficiency of this whole-cell system has been demonstrated through scalability, achieving high product titers. The table below summarizes key findings from a study on this biocatalytic process.

| Parameter | Value | Reference |

| Biocatalyst | Recombinant E. coli expressing xylene monooxygenase | rsc.org |

| Starting Material | 2,6-Lutidine | rsc.org |

| Intermediate | This compound | rsc.org |

| Final Product | 2,6-bis(hydroxymethyl)pyridine | rsc.org |

| Titer | > 12 g L⁻¹ | rsc.org |

| Space-Time Yield | 0.8 g L⁻¹ h⁻¹ | rsc.org |

Enzyme-Catalyzed Reactions involving this compound

The enzymatic transformations within the whole-cell system provide detailed mechanistic insights. The key enzyme responsible for the initial oxidation of 2,6-lutidine to this compound is xylene monooxygenase (XMO) from Pseudomonas putida. researchgate.net This enzyme catalyzes the hydroxylation of the methyl group.

The probable reaction scheme involves the sequential oxidation of the methyl groups of 2,6-lutidine. The first step is the conversion of 2,6-lutidine to this compound. This is followed by further oxidation to aldehyde intermediates, which are then reduced by endogenous reductases to the final diol product. researchgate.net The reaction pathway is depicted below:

2,6-Lutidine → this compound → 6-methyl-2-pyridinecarbaldehyde → 6-(hydroxymethyl)pyridine-2-carbaldehyde (B1314949) → 2,6-bis(hydroxymethyl)pyridine researchgate.net

Studies have also explored the enzyme-catalyzed transesterification of pyridine methanols using lipases to produce pyridine esters.

Reaction Kinetics and Mechanisms in Catalytic Processes

The catalytic behavior of this compound is significantly influenced by its reaction kinetics and the underlying mechanisms of its transformations. This section delves into the specifics of its oxidation, particularly with chromium(VI), and explores mechanistic studies related to its photochemical and thermal transformations.

Oxidation Reaction Mechanisms (e.g., Chromium(VI))

The oxidation of pyridine methanol (B129727) derivatives by strong oxidizing agents like chromium(VI) is a key reaction. While specific kinetic studies on this compound are not extensively detailed in the reviewed literature, a comprehensive study on the closely related compound, 3-hydroxy-6-methyl-2-pyridinemethanol (hmpol), by Cr(VI) in an acidic aqueous medium provides significant mechanistic insights that are likely applicable. researchgate.net

The oxidation of the alcohol group in hmpol by Cr(VI) in a perchloric acid (HClO₄) solution was studied under pseudo-first-order conditions. researchgate.net The reaction yields the corresponding aldehyde (hmpal) and carboxylic acid (hmpac), which remain coordinated to the resulting chromium(III) ion. researchgate.net

Kinetic Findings: The reaction kinetics revealed a first-order dependence on the concentrations of both the substrate (the alcohol) and the HCrO₄⁻ ion. researchgate.net The dependence of the pseudo-first-order rate constant (kₒₑₛ) on the concentration of the alcohol was found to be linear, while its dependence on the hydrogen ion concentration [H⁺] was parabolic. researchgate.net

Reaction Mechanism: The proposed mechanism for the oxidation of alcohols by Cr(VI) generally involves several key steps. The initial step is the rapid and reversible formation of a chromate (B82759) ester between the alcohol and the chromium(VI) species. This is followed by the rate-determining step, which is the decomposition of this ester via a two-electron transfer process, leading to the formation of a carbonyl compound and a chromium(IV) species.

In the specific case of the hmpol oxidation, the mechanism is a complex, multi-step redox reaction. researchgate.net The presence of intermediate chromium species was inferred from the experimental data. The involvement of Cr(IV) was deduced from the rate retardation observed in the presence of Mn(II) ions, which are known to scavenge Cr(IV). researchgate.net Similarly, the presence of Cr(II) was suggested by the rate retardation caused by dissolved oxygen. researchgate.net Crucially, the formation of a Cr(V) intermediate was directly established through Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net

The general pathway can be summarized as:

Esterification: The alcohol reacts with HCrO₄⁻ to form a chromate ester.

Redox Decomposition: The ester decomposes in the rate-limiting step to form the aldehyde and a Cr(IV) species.

Further Reactions: The Cr(IV) intermediate can undergo further reactions. It can react with another molecule of Cr(VI) to form two Cr(V) species, or it can react with the alcohol substrate. The Cr(V) species is then further reduced to the stable Cr(III) product.

| Parameter | Observation in hmpol Oxidation researchgate.net |

| Products | Aldehyde (hmpal) and Acid (hmpac) coordinated to Cr(III) |

| Rate Law Dependence | Linear on [substrate], Parabolic on [H⁺] |

| Intermediates Detected | Cr(V) (by EPR), Cr(IV) & Cr(II) (inferred) |

Mechanistic Studies of Photochemical and Thermal Transformations

The stability and transformation of this compound under the influence of light and heat are critical for its application in various catalytic processes.

Photochemical Transformations:

Specific mechanistic studies on the direct photolysis or photochemical rearrangement of this compound are not widely available. However, studies on related pyridine derivatives and alcohols in photochemical systems offer insights into potential reaction pathways. For instance, the photolysis of certain diazocompounds in methanol has been shown to proceed via a carbene intermediate, resulting in a clean transformation to a product of O-H insertion with the solvent. mdpi.com

Furthermore, research on quinoxaline (B1680401) derivatives in methanol indicates that upon photoexcitation, the system can undergo a proton-coupled electron transfer (PCET) reaction. acs.org In this process, the S₁(nπ*) state of a hydrogen-bonded complex between the heterocycle and methanol exhibits significant charge-transfer character, leading to the spontaneous oxidation of the methanol molecule and the reduction of the pyridine site. acs.org Such a mechanism could be a potential photochemical reaction pathway for this compound, leading to its oxidation.

The irradiation of 2-picoline N-oxide, a related pyridine derivative, results in its isomerization to 2-pyridinemethanol (B130429), indicating the types of rearrangements that can occur within the pyridine-methanol family under photochemical conditions. acs.org

Thermal Transformations:

While uncontrolled thermal decomposition at high temperatures, such as in a fire, leads to the generation of toxic gases like nitrogen oxides fishersci.com, controlled heating of this compound can lead to specific chemical transformations.

A notable thermal reaction is its dimerization and oligomerization. A process has been patented where heating this compound, either alone or with other pyridinemethanol derivatives, to temperatures of approximately 120 to 160°C results in the formation of dimers, trimers, and polymers. google.com For example, when this compound is heated at around 140°C, it can form 1,2-bis[2-(6-methylpyridin-1-yl)]ethene-1,2-diol. google.com The reaction proceeds over several hours, and the products can be precipitated from the reaction mixture. google.com This suggests a condensation-type reaction mechanism occurring at elevated temperatures.

General studies on the thermal rearrangement of aromatic hydrocarbons often involve high temperatures (500-1100 °C) and proceed through radical or carbene intermediates, leading to isomerization or automerization. wikipedia.org While these conditions are more extreme than those reported for the oligomerization of this compound, they highlight the potential for complex skeletal rearrangements under pyrolytic conditions.

| Transformation Type | Conditions | Potential Products/Mechanism |

| Photochemical | UV/Visible Light | O-H insertion products, Oxidation via PCET |

| Thermal | ~120-160 °C | Dimers, Trimers, Polymers (e.g., ethene-1,2-diols) |

| Thermal Decomposition | High Temperatures (Fire) | Nitrogen oxides, Carbon oxides |

Biological Activity and Biomedical Research

Investigation of Biological Interactions

While direct studies on the biological interactions of 6-Methyl-2-pyridinemethanol are limited, research into its derivatives provides insight into the molecule's potential as a scaffold for developing biologically active agents. These derivatives have been explored for their ability to interact with key biological targets such as macromolecules, enzymes, and receptors.

Derivatives of this compound have been designed to interact with biological macromolecules. For instance, the structural framework of pyridine (B92270) derivatives is known to interact with various biological molecules, potentially modulating their function. ontosight.ai The functional groups on the pyridine ring, such as the hydroxymethyl group in this compound, can participate in hydrogen bonding, which is crucial for drug-receptor interactions. ontosight.ai The synthesis of complex derivatives, such as those incorporating imino groups or bis(2-chloroethyl)amino moieties, aims to create molecules that can bind to biological targets like DNA, suggesting a potential for interaction with macromolecules. ontosight.ai

The modulation of enzyme activity is a key area of investigation for derivatives of this compound. Compounds with similar structures are known to inhibit specific enzymes. ontosight.aievitachem.com A notable example is the derivative 6-methyl-2-(phenylethynyl)pyridine (MPEP), a selective antagonist of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). Research has shown that MPEP can reduce the basal levels of phosphorylation of protein kinase C epsilon (PKCε), an enzyme implicated in various cellular signaling pathways. This demonstrates that modifications to the this compound structure can yield potent and specific enzyme modulators.

Receptor binding is a critical mechanism through which pyridine-based compounds exert their biological effects. ontosight.ai Derivatives of this compound are being investigated for their potential as ligands that can bind to specific receptors. The derivative MPEP, for example, is a well-characterized allosteric modulator that binds to the mGluR5 receptor. Radioligand binding experiments using [3H]MPEP have been employed to study the levels and binding characteristics of this receptor, confirming the compound's direct interaction with its molecular target. Furthermore, studies on fluorinated analogs like (5-Fluoro-6-methylpyridin-2-yl)methanol (B599168) suggest that such compounds may interact with specific receptors, potentially influencing signaling pathways relevant to disease processes.

Antimicrobial Properties

Several studies have explored the potential of compounds derived from this compound as antimicrobial agents. The research encompasses both antibacterial and antifungal activities.

Derivatives of this compound have shown promise as antibacterial agents. Organophosphorus compounds synthesized from 3-hydroxy-6-methyl-2-pyridinemethanol have been screened for their antibacterial properties. These synthesized compounds, specifically N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas, exhibited moderate activity in assays. researchgate.net Preliminary studies on other derivatives, such as (6-Methylpyridin-2-yl)methylamine, also suggest potential activity against various bacterial strains.

Table 1: Antibacterial Activity of this compound Derivatives

| Derivative Class | Activity Level | Source |

|---|---|---|

| Organophosphorus Derivatives | Moderate | researchgate.net |

The antifungal potential of this compound derivatives has also been a focus of research. Studies on synthesized organophosphorus derivatives demonstrated moderate antifungal activity. researchgate.net Research into a broad class of pyridine carbinol compounds has also highlighted their potential as fungicides, indicating that the pyridine methanol (B129727) scaffold is a viable starting point for developing new antifungal agents. apsnet.org

Table 2: Antifungal Activity of this compound Derivatives

| Derivative Class | Activity Level | Source |

|---|---|---|

| Organophosphorus Derivatives | Moderate | researchgate.net |

Antioxidant Capacity

The potential for compounds to counteract oxidative stress is a key area of therapeutic research. While direct studies on this compound are limited, research into related structures provides insight into the antioxidant capabilities of this chemical family.

Derivatives of pyridinemethanol and related pyridine compounds have demonstrated notable antioxidant properties. For instance, the hydroxymethyl group present in some pyridine derivatives is thought to contribute to their ability to scavenge free radicals. evitachem.com

Research into Schiff base derivatives has provided more concrete evidence. The antioxidant activity of complexes formed from pyridoxal (B1214274) Schiff base derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.net The results indicated that certain oxovanadium Schiff base complexes exhibit good antioxidant activity, comparable to standard antioxidants like ascorbic acid. researchgate.net This activity is attributed to the ability of the complexes to react with and neutralize DPPH and other radicals. researchgate.net Phenolic compounds, which can be structurally related to certain pyridine derivatives, are well-known for their antioxidant effects, which are generally enhanced by the number of hydroxyl groups available to donate protons and electrons. scielo.br

Anticancer Research and Drug Development

This compound and its derivatives are actively being investigated for their role in oncology, from serving as building blocks for complex drugs to exhibiting direct cytotoxic effects against cancer cells.

Specific derivatives of this compound have shown promise in anticancer studies. The synthesis of 2-aryloxy/alkyl/phenyl-6-methyl-4H-1,3,2-dioxaphosphorino[5,4-b]-pyridine-2-oxides has been achieved through the condensation of various phosphorodichloridates with 3-hydroxy-6-methyl-2-pyridine-methanol. researchgate.net

Furthermore, N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas have been synthesized and evaluated. researchgate.net While these specific compounds were noted for moderate antimicrobial activity, related benzoxazaphosphinine derivatives demonstrated significant in vitro anticancer activity against several human tumor cell lines. researchgate.net

Below is a table summarizing the findings on related anticancer derivatives.

Table 1: Anticancer Activity of Related Benzoxazaphosphinine Derivatives| Derivative Class | Tested Human Tumor Cell Lines | Outcome | Reference |

|---|---|---|---|

| bis-[3-(3-chloro-4-fluorophenyl)-2-oxo-3,4-dihydro-2H-2λ⁵-benzo[e] sgtlifesciences.comresearchgate.netguidechem.comoxazaphosphinin-2-yl]arylmethanes | NCI-H460 (Lung Large Cell) | Significant Anticancer Activity | researchgate.net |

| MCF-7 (Breast Adenocarcinoma) | Significant Anticancer Activity | researchgate.net | |

| SF-268 (CNS Glioblastoma) | Significant Anticancer Activity | researchgate.net | |

| [(4-chlorophenyl)-(hydroxyamidophosphinoyl)-methyl]phosphonic acid | NCI-H460 (Lung Large Cell) | Significant Anticancer Activity | researchgate.net |

| MCF-7 (Breast Adenocarcinoma) | Significant Anticancer Activity | researchgate.net | |

| SF-268 (CNS Glioblastoma) | Significant Anticancer Activity | researchgate.net |

This compound is a valuable intermediate and building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. guidechem.comrsc.org Its utility is recognized in the production of high-purity compounds suitable for medicine manufacturing. google.com

A notable application is its role as a chemical precursor in the synthesis of 2,6-bis(hydroxymethyl)pyridine. rsc.org This subsequent compound is a valuable precursor for creating metal complexes, biopolymers, and various active pharmaceutical ingredients. rsc.org The conversion of this compound is a key step in a biocatalytic process that offers a more sustainable alternative to traditional multi-step organic synthesis methods. rsc.org The related compound, 3-Hydroxy-2-pyridinemethanol hydrochloride, also serves as a crucial intermediate in the development of medicinal compounds, particularly for anti-inflammatory and antimicrobial agents. chemimpex.com

Computational methods are integral to modern drug discovery for predicting the pharmacological profiles of new chemical entities. For pyridine-based compounds, these approaches are used to optimize therapeutic potential. For example, Structure-Activity Relationship (SAR) analysis of certain pyridine derivatives has been employed to understand how structural modifications enhance biological activities. researchgate.net In one study on triazine-pyridine hybrids, SAR analysis indicated that both moieties were critical for antibacterial properties, with specific substitutions improving binding affinity with target enzymes. researchgate.net Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis confirmed favorable drug-like properties for these compounds. researchgate.net While direct molecular docking studies of this compound derivatives against multidrug resistance (MDR) genes are not widely published, these computational techniques represent a standard approach for evaluating the potential of novel pyridine-based candidates in overcoming drug resistance in cancer and infectious diseases.

Pharmacological Insights from Related Pyridinemethanol Compounds

The broader family of pyridinemethanol and pyridine compounds exhibits a wide range of pharmacological activities, providing a basis for the continued investigation of this compound.

The pyridine nucleus is a key feature in many compounds studied for their bacteriostatic, bactericidal, and antifungal properties. researchgate.net The related compound 2-pyridinemethanol (B130429) has been specifically investigated for its potential antimicrobial, antifungal, and anticancer activities. sgtlifesciences.com The therapeutic potential of pyridine derivatives is diverse, with classes like 1,4-dihydropyridines showing multitarget effects, including anticancer and antioxidant activities. researchgate.net

Other isomers also have well-defined pharmacological roles. For instance, 3-pyridinemethanol, also known as nicotinyl alcohol, is used clinically as a vasodilator and as a cholesterol-lowering agent. ebi.ac.uk The presence of different functional groups, such as a nitro group on the pyridine ring, is also explored for its potential to create unique biological activities relevant to drug design. cymitquimica.com

Advanced Characterization Techniques and Computational Studies

Spectroscopic Characterization Methodologies

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a non-destructive means to probe the molecular structure of 6-methyl-2-pyridinemethanol. Various spectroscopic techniques, each sensitive to different aspects of the molecule's constitution, are employed for its comprehensive characterization.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups. rsc.orgresearchgate.net

IR Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands corresponding to specific bond vibrations. A broad band in the region of 3300-3100 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the methyl and methylene (B1212753) groups, as well as the aromatic ring, appear in the 3100-2850 cm⁻¹ range. The C=C and C=N stretching vibrations of the pyridine (B92270) ring are observed in the 1600-1400 cm⁻¹ region. rsc.orgnih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound also displays bands characteristic of the pyridine ring and the methyl and methylene groups. rsc.orgnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| O-H Stretch | 3300-3100 (broad) | |

| C-H Stretch (aromatic) | ~3050 | ~3050 |

| C-H Stretch (aliphatic) | 2950-2850 | 2950-2850 |

| C=C, C=N Stretch (ring) | 1600-1400 | 1600-1400 |

| C-O Stretch | ~1040 | ~1040 |

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique often used for polar molecules like this compound. d-nb.info The mass spectrum of this compound typically shows a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. In a study of roasted coffee beans, this compound was identified with a molecular weight of 123. myfoodresearch.com

Key Fragmentation Peaks:

Molecular Ion Peak [M]⁺: m/z = 123

[M-H]⁺: m/z = 122

[M-CH₃]⁺: m/z = 108

[M-OH]⁺: m/z = 106

[M-CH₂OH]⁺: m/z = 92

UV-Visible (UV-Vis) Spectroscopy

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for compounds containing chromophores, such as aromatic rings. This compound, containing a pyridine ring, exhibits characteristic absorption bands in the UV region. These absorptions are due to π → π* and n → π* electronic transitions within the pyridine ring. Studies on manganese complexes with this compound have utilized UV-Vis spectroscopy to monitor the formation of the complexes. researchgate.net

| Transition | Typical λₘₐₓ (nm) |

| π → π | ~260 |

| n → π | ~270 |

Electron Spin Resonance (ESR) and Electron Paramagnetic Resonance (EPR) Studies

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orgglobalresearchonline.net Therefore, it is not directly applicable to the study of pure, diamagnetic this compound. However, ESR/EPR spectroscopy is a crucial tool for studying complexes of this ligand with paramagnetic metal ions. For instance, X-band EPR studies have been conducted on manganese complexes of this compound to investigate the presence of mononuclear manganese species. d-nb.inforesearchgate.net Similarly, high-frequency EPR has been used to study the magnetic properties of tetranuclear nickel(II) complexes involving the anion of 2-hydroxymethylpyridine, a related ligand.

Crystallographic Analysis

In a related copper(II) complex, the Cu-N bond length was found to be approximately 1.943 Å, and the Cu-O bond length was around 2.341 Å, illustrating the coordination geometry. researchgate.net The analysis of such crystal structures provides invaluable insight into the steric and electronic properties of the this compound ligand and its behavior in forming coordination compounds.

Computational Chemistry and Modeling

Computational methods are invaluable for providing insights into the properties and behavior of molecules at an atomic level, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been applied to study complexes of this compound and related compounds.

DFT calculations have been instrumental in understanding the magnetic properties of copper(II) cubane (B1203433) complexes containing the deprotonated form of this compound. ub.edu These calculations can help to explain the magnetic exchange interactions between the metal centers, which are often mediated by bridging ligands. ub.edu In a study of copper(II) complexes with 2-ethylpyridine (B127773) and other hydroxyl pyridine derivatives, DFT calculations at the B3LYP-D3/def2-TZVP level of theory were employed to estimate the spin density distribution and to calculate the exchange coupling constants (J) between paramagnetic Cu(II) ions using the "broken symmetry" approach. rsc.org

Furthermore, DFT has been used to explore the formation of various polynuclear copper systems with ligands derived from this compound. tesisenred.net These theoretical studies help in predicting the stability and electronic properties of different isomeric forms of these complexes. tesisenred.net

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, offering insights into dynamic processes such as conformational changes and interactions with the environment. While specific MD simulation studies focused solely on this compound are not widely reported in the literature, studies on related pyridine derivatives provide a framework for how this technique could be applied.

For instance, MD simulations have been used to study the behavior of pyridine and its alkyl derivatives in binary mixtures with solvents like n-octane. mdpi.com These simulations can reveal information about intermolecular interactions, such as the formation of hydrogen-bonded dimers between methanol (B129727) and pyridine molecules. mdpi.com Such studies are crucial for understanding the solvation effects and the distribution of these molecules in multiphase systems. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand might interact with a biological target, such as a protein.

Derivatives of this compound have been investigated for their potential as enzyme inhibitors. In this context, molecular docking studies have been crucial. For example, novel pyridine-containing thiazolyl hydrazone derivatives have been synthesized and evaluated as inhibitors of monoamine oxidase (MAO) enzymes. nih.gov Molecular docking studies were performed using the crystal structure of human MAO-B (PDB code: 2V5Z) to understand the binding modes of these inhibitors. The results of these docking studies were found to be in good agreement with the experimental inhibitory activities, with the most active compounds showing strong interactions with key residues in the active site of the enzyme. nih.gov

In a broader context, molecular docking has been widely applied to various pyridine derivatives to explore their interactions with biological targets. For instance, natural products and their derivatives are often screened in silico against enzymes like MAO to identify potential inhibitors. nih.gov These studies typically involve docking the ligands into the active site of the enzyme and analyzing the binding interactions, such as hydrogen bonds and hydrophobic interactions, which contribute to the stability of the ligand-protein complex. nih.gov

Quantum chemical calculations, including but not limited to DFT, provide fundamental insights into the electronic structure and reactivity of molecules. These methods have been applied to understand the properties of metal complexes involving this compound and its analogs.

In the study of a dinuclear copper complex exhibiting thermochromism, quantum calculations were essential to demonstrate that the change in color with temperature was due to an alteration of the spin state between a triplet and a singlet state. This computational approach complemented experimental data from magnetic susceptibility measurements and single-crystal X-ray crystallography.

Furthermore, quantum chemical calculations have been used to study the electronic spectra and magnetic properties of copper(II) complexes. For example, in a study of copper(II) thiocyanate (B1210189) pyridine complexes, theoretical methods were used alongside experimental techniques like X-ray diffraction and infrared spectroscopy to provide a comprehensive understanding of the structural and electronic properties of these compounds. core.ac.uk These calculations can help to rationalize the observed geometries, such as the Jahn-Teller distortion commonly seen in copper(II) complexes, and to interpret spectroscopic data. core.ac.uk

Emerging Research Directions and Future Perspectives

Development of Novel Derivatization Strategies

The functional groups of 6-Methyl-2-pyridinemethanol, the hydroxyl and the pyridine (B92270) ring, offer multiple sites for chemical modification, enabling the synthesis of a diverse range of new molecules. Research in this area is focused on creating derivatives with tailored properties for specific applications.

One key strategy involves the reaction of the hydroxyl group. For instance, treatment with tosyl chloride in the presence of a base leads to the formation of 6-methyl-2-tosyloxy-methylpyridine. mdpi.com This tosylate is a stable intermediate, unlike those formed from other pyridinemethanols, due to the electron-donating effect of the methyl group which counteracts the electron-withdrawing effect of the pyridine nitrogen. mdpi.com Another approach is the condensation with various substituted phenylphosphorodichloridates or alkylphosphonic dichlorides to produce a series of 2-aryloxy/alkyl/phenyl-6-methyl-4H-1,3,2-dioxaphosphorino[5,4-b]-pyridine-2-oxides.

Further derivatization strategies include using this compound as a precursor for more complex heterocyclic systems. It has been employed in palladium-catalyzed domino reactions with o-aminobenzamides to synthesize 2-substituted quinazolin-4(3H)-ones, achieving high yields. rsc.org Additionally, fluorinated analogues, such as (5-Fluoro-6-methylpyridin-2-yl)methanol (B599168), are being synthesized to explore how changes in electronic properties can influence biological activity.

The following table summarizes some of the novel derivatization strategies being explored.

| Precursor | Reagent(s) | Derivative Class | Potential Application |

| This compound | Phenylphosphorodichloridates | Dioxaphosphorinopyridine-2-oxides | Antibacterial, Antifungal |

| This compound | Tosyl Chloride, Triethylamine, DMAP | Tosylates | Synthetic Intermediates mdpi.com |

| This compound | o-Nitrobenzamide, Pd(dppf)Cl₂ | Quinazolin-4(3H)-ones | Medicinal Chemistry rsc.org |

| 2,6-lutidine (via this compound) | Whole-cell biocatalyst (XMO) | 2,6-Bis(hydroxymethyl)pyridine | Polymers, Catalysts rsc.orgrsc.org |

Exploration of Advanced Catalytic Systems

The pyridine nitrogen and hydroxyl group of this compound make it an effective ligand for coordinating with metal ions. This property is being actively explored in the development of advanced catalytic systems.

Researchers have used this compound as a chelating ligand to synthesize polynuclear manganese clusters, such as octanuclear-dicubanoid structures. d-nb.info These complexes are being investigated as molecular catalysts for water oxidation, mimicking the oxygen-evolving complex in photosystem II. d-nb.info The ligand helps to support the formation of these complex, multimetallic structures. d-nb.info

In addition to being part of a catalyst, this compound is also a substrate in catalytic reactions. For example, it is a key starting material in the palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. rsc.org In this process, the alcohol is first oxidized to an aldehyde, which then reacts further. This reaction has been shown to be effective with this compound, yielding the corresponding quinazolinone in 83% yield. rsc.org

Furthermore, derivatives of this compound are being incorporated into metal-organic frameworks (MOFs). researchgate.net These porous materials have potential applications in catalysis, and the inclusion of functionalized pyridine ligands can tune the framework's properties for specific catalytic transformations. researchgate.net While the oxidation of some pyridinemethanol derivatives using gold-palladium catalysts has proven difficult due to catalyst poisoning by the nitrogen heteroatom, this presents an area for future research to develop more robust catalysts. cardiff.ac.uk

Expansion of Biomedical Applications

The pyridine scaffold is a common feature in many biologically active molecules, and derivatives of this compound are being investigated for a range of biomedical applications.

Organophosphorus derivatives, specifically 2-aryloxy/alkyl/phenyl-6-methyl-4H-1,3,2-dioxaphosphorino[5,4-b]-pyridine-2-oxides, have been synthesized and screened for antibacterial and antifungal activity. Similarly, N-substituted N′-[6-Methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2yl]ureas have been synthesized and shown to exhibit moderate antimicrobial activity. researchgate.net The research into these classes of compounds is driven by the ongoing need for new antimicrobial agents to combat resistant pathogens.

The compound is also a valuable intermediate in the synthesis of pharmaceuticals. cymitquimica.comgoogle.com For instance, fluorinated derivatives of this compound are of significant interest in medicinal chemistry. The introduction of fluorine can alter a molecule's metabolic stability and binding affinity. Studies on imidazole (B134444) derivatives incorporating a (5-fluoro-6-methylpyridin-2-yl)methanol scaffold have shown potent inhibition of certain kinases, indicating potential for development as anticancer agents. More complex derivatives featuring pyridoindole moieties are being explored for their potential to modulate neurotransmitters or act as enzyme inhibitors. ontosight.ai

The table below highlights selected biomedical research findings for derivatives of this compound.

| Derivative Class | Research Finding | Investigated Application |

| Dioxaphosphorinopyridine-2-oxides | Showed antibacterial and antifungal properties in screening assays. | Antimicrobial agents |

| N-substituted ureas | Exhibited moderate antimicrobial activity. researchgate.net | Antimicrobial agents |

| Fluorinated imidazole derivatives | Demonstrated potent inhibition of ALK5 kinase. | Anticancer therapy |

| Pyridoindole-substituted pyridines | Structure suggests potential for neurotransmitter modulation and enzyme inhibition. ontosight.ai | Neurological disorders |

Integration of Computational and Experimental Approaches

To accelerate the discovery and optimization of this compound derivatives, researchers are increasingly integrating computational modeling with experimental synthesis and analysis. This synergistic approach provides deeper insights into molecular properties and reaction mechanisms.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools used to study the structural and electronic properties of pyridine derivatives. For example, computational studies on 6-arylated-pyridin-3-yl methanol (B129727) derivatives have been used to corroborate experimental data from NMR, FTIR, and UV-Vis spectroscopy. researchgate.net These studies provide insights into charge delocalization, molecular stability, and reactivity, which are crucial for designing molecules with desired characteristics. researchgate.net

In the case of fluorinated derivatives like (5-Fluoro-6-methylpyridin-2-yl)methanol, computational studies have revealed how the electron-withdrawing nature of the fluorine atom significantly alters the electron density distribution across the pyridine ring, influencing its reactivity. DFT has also been employed to predict the nucleophilicity of various substituted pyridines. ias.ac.in Such predictions are valuable for understanding the catalytic activity of pyridine-based organocatalysts and for designing new, more effective catalysts. ias.ac.in By comparing theoretical calculations with experimental outcomes, researchers can refine their models and more accurately predict the behavior of novel compounds before committing to their synthesis. researchgate.netdtu.dk

Sustainable Synthesis and Green Chemistry Principles

In line with the growing emphasis on environmentally friendly chemical processes, research is underway to develop sustainable methods for synthesizing this compound and its derivatives. These efforts focus on improving efficiency, reducing waste, and utilizing renewable resources.

A notable advancement is the use of biocatalysis. A novel, one-pot biocatalytic process has been developed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, where this compound is a key intermediate. rsc.orgrsc.org This method employs recombinant E. coli whole cells expressing xylene monooxygenase (XMO) as the catalyst. It offers a more sustainable alternative to traditional multi-step chemical syntheses, which often require harsh oxidizing and reducing agents and result in lower yields. rsc.orgrsc.org This biocatalytic route is simpler and avoids the use of toxic reagents. rsc.org

Improvements in traditional chemical synthesis are also being pursued. A patented method for preparing this compound from 2,6-dimethyl pyridine uses tungsten oxide and hydrogen peroxide as catalysts. google.com This process is reported to have high selectivity, few byproducts, and a high product yield, making it suitable for industrial-scale production while aligning with green chemistry principles of atom economy and waste reduction. google.com Other approaches, such as microwave-assisted synthesis of related heterocyclic compounds, are also being explored as they can significantly reduce reaction times and energy consumption. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 6-Methyl-2-pyridinemethanol, and how do reaction parameters (temperature, molar ratios, catalysts) influence product yield?

- Methodology : The compound is synthesized via condensation reactions, such as the oligomerization of pyridinemethanol derivatives. A 1:1 molar ratio of this compound to 2-pyridinemethanol at 140°C for 24 hours under atmospheric pressure yields oligomers (e.g., [1-(6-methylpyridine-2-yl)-2-(pyridine-2′-yl)]ethene-1,2-diol) with a molecular weight of ~228 g/mol. Precipitation with 2 N NaOH is critical for isolation .

- Key Parameters : Elevated temperatures (>100°C) favor oligomerization, while prolonged reaction times (>20 hours) improve yield but may increase side products.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Physicochemical Characterization :

- Solubility : Test in CHCl₃, cyclohexane, or THF; insolubility in aqueous NaOH indicates successful oligomer precipitation .

- Melting Point : 128–133°C (pure compound) .

- Chromatography : GC analysis (purity >98%) is standard, as per commercial-grade specifications .

- Spectroscopy : ¹H/¹³C NMR for structural confirmation, particularly to identify hydroxymethyl (-CH₂OH) and pyridine ring protons .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Storage : Store at 0–6°C in airtight containers to prevent hygroscopic degradation or oxidation. Shelf life exceeds 24 months under these conditions .

Advanced Research Questions

Q. How can biocatalytic pathways be leveraged to synthesize derivatives of this compound, and what are the challenges in scaling these methods?

- Biocatalytic Strategy : Whole-cell biocatalysis using E. coli enables one-pot conversion of this compound to intermediates like 2,6-bis(hydroxymethyl)pyridine. However, toxicity assays show a 50% growth inhibition (LD₅₀) at 10 mM concentration, necessitating controlled dosing .

- Optimization : Use time-course monitoring (HPLC or LC-MS) to track intermediate accumulation and adjust enzyme expression levels to mitigate toxicity .

Q. What strategies are effective for synthesizing metal complexes (e.g., Pt(II), Re(I)) using this compound as a ligand?

- Coordination Chemistry : The hydroxymethyl group acts as a monodentate ligand. For example:

- React with K₂PtCl₄ in DMSO to form cis-Pt(DMSO)₂Cl₂ complexes .

- Convert to 6-methyl-2-(bromomethyl)-pyridine via bromination for Re(I)-carbonyl complexes .

Q. How can researchers resolve contradictions in reaction outcomes when using this compound in different solvent systems (e.g., polar vs. nonpolar)?

- Case Study : In THF (polar aprotic), oligomerization proceeds efficiently, while in C₆H₁₂ (nonpolar), side reactions like pyridine ring alkylation dominate.

- Resolution : Conduct solvent screening with dielectric constant (ε) analysis. Use DFT calculations to model solvent effects on transition states .

Q. What safety protocols are critical when handling intermediates derived from this compound, such as brominated analogs?

- Risk Mitigation :

- Brominated derivatives (e.g., 6-methyl-2-(bromomethyl)-pyridine) require inert-atmosphere handling (N₂/Ar gloveboxes) due to reactivity .

- Toxicity screening (e.g., Ames test) is recommended for intermediates used in biological assays .

Data Contradiction Analysis

- Discrepancy in Melting Points : Commercial sources report a melting point of 128–133°C , while some suppliers list unspecified variations. Verify purity via DSC and cross-check with independent synthesis protocols .

- Biocatalytic vs. Chemical Synthesis Yields : Biocatalytic routes achieve ~60% yield versus ~75% in thermal methods . Trade-offs include scalability (chemical) vs. enantioselectivity (biocatalytic).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報